molecular formula C6H9ClO2S B13272370 (Cyclopent-1-en-1-yl)methanesulfonyl chloride

(Cyclopent-1-en-1-yl)methanesulfonyl chloride

Cat. No.: B13272370
M. Wt: 180.65 g/mol
InChI Key: GKNDOXBHIXDJCL-UHFFFAOYSA-N
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Description

(Cyclopent-1-en-1-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₉ClO₂S It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopent-1-en-1-yl)methanesulfonyl chloride typically involves the reaction of cyclopentene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Cyclopentene+Methanesulfonyl chloride(Cyclopent-1-en-1-yl)methanesulfonyl chloride\text{Cyclopentene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Cyclopentene+Methanesulfonyl chloride→(Cyclopent-1-en-1-yl)methanesulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-1-en-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new compounds.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Polar organic solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may produce a sulfonate ester.

Scientific Research Applications

(Cyclopent-1-en-1-yl)methanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules for studying biological processes.

    Material Science: It is employed in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of (Cyclopent-1-en-1-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the cyclopentene ring.

    Cyclopentylmethanesulfonyl chloride: A similar compound where the cyclopentene ring is saturated.

Uniqueness

(Cyclopent-1-en-1-yl)methanesulfonyl chloride is unique due to the presence of the cyclopentene ring, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

cyclopenten-1-ylmethanesulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h3H,1-2,4-5H2

InChI Key

GKNDOXBHIXDJCL-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CS(=O)(=O)Cl

Origin of Product

United States

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